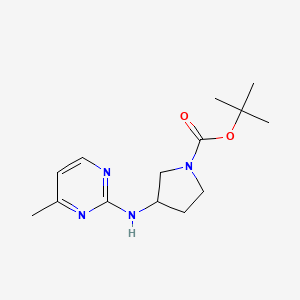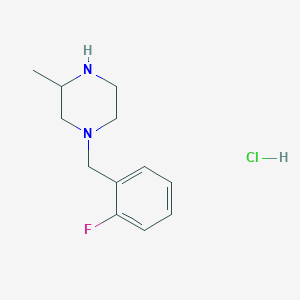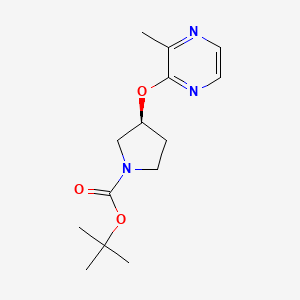![molecular formula C13H20Cl2N2 B7897812 C-[1-(4-Chloro-benzyl)-piperidin-3-yl]-methylamine hydrochloride](/img/structure/B7897812.png)
C-[1-(4-Chloro-benzyl)-piperidin-3-yl]-methylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C-[1-(4-Chloro-benzyl)-piperidin-3-yl]-methylamine hydrochloride is a chemical compound with the molecular formula C13H20Cl2N2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound is characterized by the presence of a 4-chloro-benzyl group attached to the piperidine ring, which is further linked to a methylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of C-[1-(4-Chloro-benzyl)-piperidin-3-yl]-methylamine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 4-Chloro-benzyl Group: The 4-chloro-benzyl group is introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the piperidine ring.
Attachment of the Methylamine Group:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the benzyl group, converting it to a corresponding alcohol.
Substitution: The chlorine atom in the 4-chloro-benzyl group can be substituted with other nucleophiles, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
C-[1-(4-Chloro-benzyl)-piperidin-3-yl]-methylamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of C-[1-(4-Chloro-benzyl)-piperidin-3-yl]-methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
- C-[1-(4-Chloro-benzyl)-piperidin-4-yl]-methylamine hydrochloride
- 1-(4-Chlorobenzyl)piperazine
Comparison: C-[1-(4-Chloro-benzyl)-piperidin-3-yl]-methylamine hydrochloride is unique due to the position of the methylamine group on the piperidine ring. This structural difference can influence its reactivity and binding properties compared to similar compounds. For instance, the position of the substituents can affect the compound’s ability to interact with biological targets, leading to variations in its pharmacological profile.
Propiedades
IUPAC Name |
[1-[(4-chlorophenyl)methyl]piperidin-3-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2.ClH/c14-13-5-3-11(4-6-13)9-16-7-1-2-12(8-15)10-16;/h3-6,12H,1-2,7-10,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZIUGXWXHZQKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)Cl)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S)-2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;cyclohexanamine](/img/structure/B7897731.png)








![[1-(2-Chloro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride](/img/structure/B7897795.png)




